Product packaging for O-(2-trimethylsilylethyl)hydroxylamine(Cat. No.:)

O-(2-trimethylsilylethyl)hydroxylamine

Cat. No.: B8669563
M. Wt: 133.26 g/mol
InChI Key: GWCBVFMHGHMALR-UHFFFAOYSA-N
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Description

Contextualization within Modern Synthetic Organic Chemistry

In the field of modern synthetic organic chemistry, the strategic use of protecting groups is fundamental to the construction of complex molecules. O-(2-trimethylsilylethyl)hydroxylamine serves as a protected form of hydroxylamine (B1172632). The 2-trimethylsilylethyl (Teoc) group functions as a protective shield for the oxygen atom of the hydroxylamine moiety.

The primary role of this protecting group is to mask the reactivity of the hydroxylamine's oxygen, allowing other chemical transformations to be performed on a substrate without unintended side reactions involving the hydroxylamine group. The utility of the 2-trimethylsilylethyl group lies in its specific and mild removal conditions. It is stable under a variety of reaction conditions but can be selectively cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). vanderbilt.edu This method of deprotection is highly specific and orthogonal to many other protecting groups used in multi-step syntheses, thereby enhancing its utility in complex synthetic strategies. wiley.comharvard.edu

The compound, therefore, acts as a stable and convenient reagent for introducing the H₂NO- functional group into organic molecules. This functionality is a precursor for the formation of oximes and other nitrogen-containing structures.

Properties of this compound Hydrochloride
Molecular Formula C₅H₁₆ClNOSi nih.gov
Molecular Weight 169.72 g/mol nih.gov
Form Typically a solid
Key Feature Contains a fluoride-labile Teoc protecting group vanderbilt.edu

Significance of O-Substituted Hydroxylamine Derivatives in Advanced Chemical Synthesis

O-substituted hydroxylamine derivatives, as a class, are valuable building blocks and reagents in advanced chemical synthesis. researchgate.net Their significance stems from their versatile reactivity, which enables a range of important chemical transformations.

One of the most prominent roles of these derivatives is as electrophilic aminating agents. researchgate.netrsc.org Reagents such as hydroxylamine-O-sulfonic acid (HOSA) and O-(diphenylphosphinyl)hydroxylamine (DPPH) are used to form carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds, often with high stereo- and regioselectivity and without the need for expensive metal catalysts. researchgate.netrsc.org This capability is crucial for the synthesis of amines, hydrazines, and other nitrogen-containing functional groups that are prevalent in pharmaceuticals and agrochemicals.

Furthermore, these derivatives are essential in the formation of oximes through reaction with aldehydes and ketones. wikipedia.org The resulting oxime linkage is stable and has found widespread use in "click chemistry" for bioconjugation, allowing for the linking of biomolecules under mild, physiological conditions. researchgate.net The synthesis of di- and trisubstituted hydroxylamines, which possess unique chemical properties, is an area of active research, with applications in creating novel N-heterocycles and chiral amines. nih.gov The development of stable, protected precursors like this compound contributes to this field by providing accessible routes to these important molecular scaffolds.

Applications of O-Substituted Hydroxylamine Derivatives in Synthesis Description
Electrophilic Amination Formation of C-N, N-N, O-N, and S-N bonds. researchgate.netrsc.org
Oxime Ligation Reaction with carbonyls to form stable oxime bonds, used in bioconjugation. researchgate.netwikipedia.org
Heterocycle Synthesis Serve as precursors to a variety of nitrogen-containing heterocyclic ring systems. nih.govresearchgate.netresearchgate.net
Synthesis of Chiral Amines Used in catalytic procedures to produce functionalized chiral tertiary amines. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15NOSi B8669563 O-(2-trimethylsilylethyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H15NOSi

Molecular Weight

133.26 g/mol

IUPAC Name

O-(2-trimethylsilylethyl)hydroxylamine

InChI

InChI=1S/C5H15NOSi/c1-8(2,3)5-4-7-6/h4-6H2,1-3H3

InChI Key

GWCBVFMHGHMALR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCON

Origin of Product

United States

Synthetic Methodologies for O 2 Trimethylsilylethyl Hydroxylamine

Historical and Established Preparative Routes for O-(2-Trimethylsilylethyl)hydroxylamine

Specific historical or established preparative routes documented explicitly for this compound could not be identified in the reviewed literature. However, the synthesis of analogous O-alkyl hydroxylamines often follows one of two general pathways:

Direct O-alkylation of hydroxylamine (B1172632): This method involves the reaction of hydroxylamine with an appropriate alkylating agent. For the target compound, this would involve reacting hydroxylamine with a 2-trimethylsilylethyl halide, such as (2-bromoethyl)trimethylsilane (B57555) or (2-chloroethyl)trimethylsilane. A base is typically required to deprotonate the hydroxyl group of hydroxylamine, facilitating the nucleophilic attack on the alkyl halide.

Alkylation of a protected hydroxylamine followed by deprotection: To avoid N-alkylation and dialkylation, a common strategy is to use an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate. organic-chemistry.org This protected intermediate is O-alkylated with a suitable 2-trimethylsilylethyl electrophile. The protecting group is then removed in a subsequent step, typically via hydrazinolysis for the phthalimide (B116566) group or acidic treatment for the Boc group, to yield the desired O-substituted hydroxylamine. organic-chemistry.orggoogle.com A plausible route is outlined in a patent for similar compounds, involving the reaction of an alcohol with an alkyl sulfonyl halide, followed by reaction with an N-hydroxy cyclic imide and subsequent aminolysis or hydrazinolysis. google.com

The general reaction scheme using the N-hydroxyphthalimide route is as follows:

Alkylation: N-hydroxyphthalimide reacts with (2-bromoethyl)trimethylsilane in the presence of a base (e.g., potassium carbonate) in a solvent like DMF to form O-(2-trimethylsilylethyl)-N-hydroxyphthalimide.

Deprotection: The resulting phthalimide derivative is treated with hydrazine (B178648) hydrate (B1144303) or methylhydrazine in a solvent like ethanol (B145695) to cleave the phthalimide group, yielding this compound. google.com

Mechanistic Studies of this compound Formation Pathways

No mechanistic studies focusing specifically on the formation pathways of this compound have been published. The formation is expected to follow well-understood reaction mechanisms.

In the case of direct O-alkylation of hydroxylamine or its N-protected derivatives with a 2-trimethylsilylethyl halide, the mechanism is a standard bimolecular nucleophilic substitution (SN2) .

The key steps of this proposed mechanism are:

Deprotonation (if starting with unprotected hydroxylamine or certain N-protected forms): A base removes the proton from the hydroxyl group, generating a more potent oxygen-centered nucleophile (the hydroxylaminoxide anion).

Nucleophilic Attack: The oxygen nucleophile attacks the carbon atom bearing the leaving group (e.g., bromide) of the (2-bromoethyl)trimethylsilane.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Displacement: The leaving group is expelled, resulting in the formation of the C-O bond and yielding the final product.

Factors influencing this reaction would include the choice of solvent, base, temperature, and the nature of the leaving group on the silylethyl reagent.

Strategic Applications of O 2 Trimethylsilylethyl Hydroxylamine in Organic Synthesis

Role as a Versatile Building Block and Reaction Component in C-C and C-X Bond Formation

The strategic importance of O-(2-trimethylsilylethyl)hydroxylamine is particularly evident in its application as a precursor for carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O) bond formation. By serving as a stable, protected source of the hydroxylamine (B1172632) moiety, it enables the construction of complex nitrogen- and oxygen-containing molecules with high precision.

The hydroxylamine functional group and its derivatives, such as oxime ethers, are valuable synthons for creating new chemical bonds. For instance, radical-mediated reactions have been developed where a carbon-centered radical adds to the C=N bond of an oxime ether. This addition is highly regioselective, forming a new C-C bond and a nitrogen-centered radical that is stabilized by the adjacent oxygen atom, which can then be trapped to complete the transformation. Similarly, the N-O bond of hydroxylamines and their derivatives is relatively weak and can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate reactive nitrogen-centered species. mdpi.com These intermediates are powerful tools for forging new C-N bonds, particularly in the synthesis of N-heterocycles. mdpi.com

The use of the O-(2-trimethylsilylethyl) derivative in these contexts provides a significant tactical advantage. The Teoc group masks the reactive hydroxylamine, rendering it inert to conditions that might otherwise cause undesired side reactions. A synthetic intermediate containing the O-(2-trimethylsilylethyl)oxime can be carried through multiple steps involving strong bases, acids, or reducing agents. At a late stage in the synthesis, the Teoc group can be cleanly removed with a fluoride (B91410) source to liberate the free hydroxylamine or oxime, which can then participate in the desired bond-forming reaction. This orthogonality is crucial in the synthesis of complex molecules where multiple functional groups must be managed.

Table 1: Representative C-C and C-X Bond Forming Reactions with Hydroxylamine Derivatives
Reaction TypeReactantsConditionsProduct TypeRef.
Radical CyclizationAlkynyl Oxime EtherBu₃SnH, AIBN, Benzene, ΔPyrrolidine Derivative libretexts.org
AminoarylationOxime Ester, Alkyl Boronic AcidNiBr₂, Dioxane, 90 °CPyrroline Derivative mdpi.com
N-Heterocycle SynthesisPhthaloyl Hydroxylamine, IsocyanidePd(OAc)₂, Xantphos, Toluene, 110 °CAmino-Substituted N-Heterocycle mdpi.com
Benzofuran SynthesisO-Aryl HydroxylamineAcid or Pd-catalysisSubstituted Benzofuran organic-chemistry.org

Participation in Key Organic Transformations

Hydroxylamine-Mediated Ligations and Condensation Reactions

One of the most fundamental and widely used reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. This compound readily participates in this reaction, yielding the corresponding O-(2-trimethylsilylethyl)oximes. These protected oximes are stable intermediates that can be isolated and used in subsequent steps or deprotected in situ. The formation of these derivatives is often high-yielding and proceeds under mild conditions, making it a reliable method for the protection and characterization of carbonyl compounds.

Beyond simple condensation, hydroxylamines are key components in modern ligation chemistry, which involves the chemoselective formation of a stable bond between two molecular fragments under mild, often aqueous, conditions. A prominent example is the α-ketoacid-hydroxylamine (KAHA) ligation, a powerful tool for the chemical synthesis of proteins. acs.org This reaction involves the coupling of a peptide fragment with a C-terminal α-ketoacid and another fragment with an N-terminal (S)-5-oxaproline (a hydroxylamine-containing amino acid), forming a native peptide bond. The use of a protected hydroxylamine like this compound could offer strategic advantages in the synthesis of the required hydroxylamine-bearing fragments, protecting the reactive group until the key ligation step.

Table 2: Examples of Hydroxylamine-Mediated Condensation and Ligation Reactions
Reaction NameSubstrate 1Substrate 2ConditionsProduct
OximationAldehyde or KetoneO-Alkyl HydroxylamineWeakly acidic or basicO-Alkyl Oxime
KAHA LigationPeptide α-ketoacidPeptide with N-terminal (S)-5-oxaprolineAcidic DMSO/H₂OProtein with native peptide bond
ASHA LigationAcylsilaneHydroxylamineAqueous, Citric AcidAmide

Applications in Cyclization Reactions and Annulations

O-substituted hydroxylamines are valuable precursors in the synthesis of nitrogen-containing heterocycles through various cyclization and annulation strategies. These reactions often exploit the reactivity of the N-O bond or the C=N bond of an oxime ether derivative. For instance, intramolecular nucleophilic attack of an oxime onto a suitably positioned electrophile, such as an alkyne, can initiate a cyclization cascade to form pyridines and other heterocycles. mdpi.com

Transition-metal catalysis has significantly expanded the scope of these reactions. Palladium, nickel, copper, and iron catalysts have been employed to mediate the cyclization of unsaturated oxime esters and ethers, proceeding via N-O bond cleavage to generate reactive intermediates that engage in C-C or C-N bond formation to construct the heterocyclic ring. mdpi.com

The strategic incorporation of the O-(2-trimethylsilylethyl) group allows for the synthesis and handling of complex cyclization precursors. The robust nature of the Teoc group ensures that the hydroxylamine functionality remains masked during the assembly of the substrate. The final cyclization can then be triggered either with the Teoc group still in place or following its selective removal by fluoride ions. This latter approach is particularly powerful, as it can unmask a reactive oxime or hydroxylamine functionality at the final stage, initiating a spontaneous or catalyzed cyclization to furnish the desired heterocyclic product.

Utility in the Formation of N,O-Acetals and Related Heterocycles

N,O-acetals are important structural motifs found in numerous bioactive natural products and serve as stable precursors to reactive N-acyliminium ions in synthesis. nsf.gov While the direct synthesis of N,O-acetals from hydroxylamines is not the most common route, the oxime ether functionality derived from this compound serves as a versatile platform for accessing related nitrogen-containing structures.

The C=N bond of an O-alkyl oxime can undergo nucleophilic or radical additions. For example, the addition of carbon-centered radicals to O-alkyl oximes proceeds with high regioselectivity to form a new C-C bond, generating a product that is effectively a substituted hydroxylamine derivative. libretexts.org Such adducts can be key intermediates in the synthesis of complex amines and alkaloids.

Furthermore, the O-(2-trimethylsilylethyl)oxime group can act as a latent N-acyliminium ion equivalent. After formation of the oxime ether, subsequent activation (e.g., with an electrophile) can promote reactions that lead to the formation of heterocycles where a new C-N and C-O (or other C-X) bond is formed, mirroring the reactivity of N,O-acetals. The stability imparted by the Teoc group allows for the stepwise and controlled execution of these transformations.

Reactivity in Cyclic Carbonate Synthesis

The term "reactivity in cyclic carbonate synthesis" can refer to the role of the hydroxylamine in either the formation or the subsequent reaction of cyclic carbonates. In the context of O-substituted hydroxylamines, the most relevant application is their reaction with cyclic carbonates. Cyclic carbonates are valuable electrophiles that react with nucleophiles in ring-opening reactions.

Amines are well-known to react with five-membered cyclic carbonates to yield β-hydroxyurethanes, a reaction that forms the basis of non-isocyanate polyurethane (NIPU) chemistry. O-alkyl hydroxylamines, including this compound, can act as competent nitrogen nucleophiles in a similar fashion. The nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl-adjacent carbons of the cyclic carbonate leads to ring-opening and the formation of a stable O-alkyl-N-hydroxycarbamate product. Studies on related systems, such as β-hydroxylamines, have shown enhanced reactivity in this transformation compared to simple amines. scribd.com

The Teoc group in this compound would be stable under the typically mild conditions required for this ring-opening reaction. This allows for the synthesis of complex molecules containing both the Teoc-protected hydroxylamine and the hydroxycarbamate functionality, which can be further elaborated or deprotected in subsequent synthetic steps.

Enabling Reagent in Complex Molecule and Natural Product Total Synthesis

The true value of a synthetic reagent is often demonstrated in its successful application in the total synthesis of complex molecules and natural products. The this compound, by providing a robustly protected, yet mildly deprotectable, form of hydroxylamine, is an exemplary enabling reagent for such endeavors.

In a multi-step total synthesis, maintaining the integrity of sensitive functional groups while constructing a complex carbon skeleton is a primary challenge. The orthogonality of the Teoc protecting group is its key feature. It is stable to the acidic and basic conditions often used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) groups, and it is also resistant to many catalytic hydrogenation conditions used to cleave benzyl ethers or Cbz groups.

This orthogonality allows a synthetic chemist to mask a hydroxylamine or a carbonyl group (as its O-Teoc oxime) early in a synthesis. After numerous transformations on other parts of the molecule, the hydroxylamine can be unmasked selectively using fluoride ions, without affecting other silyl (B83357) ethers (like TBS or TIPS) if conditions are carefully controlled, or other sensitive functionalities. nih.gov This strategy is critical for the late-stage introduction of functionality, minimizing the number of steps a sensitive group must be carried through. For example, in the synthesis of a complex peptide or macrolide containing a hydroxylamine moiety, the O-(2-trimethylsilylethyl) group could be used to protect this functionality until the final stages, preventing its interference with peptide couplings or macrolactonization reactions. While a specific total synthesis employing this compound is not prominently documented, the extensive use of Teoc-protected amines and fluoride-labile silyl groups in numerous complex syntheses provides strong evidence for its potential as a powerful tool in the synthetic chemist's arsenal. nih.gov

Case Studies: this compound in Bioactive Molecule Construction (e.g., (+)-Sieboldine A)

The total synthesis of complex bioactive natural products provides a rigorous testing ground for novel reagents and synthetic strategies. The case of the Lycopodium alkaloid (+)-Sieboldine A, a molecule featuring an unprecedented N-hydroxyazacyclononane ring, illustrates the strategic deployment of protected hydroxylamines in intricate synthetic pathways. nih.govnih.govfigshare.com The construction of this unique bicyclo[5.2.1]decane-N,O-acetal core was a significant challenge, necessitating a late-stage intramolecular cyclization to form the sensitive N-O bond. nih.govnih.gov

In the evolution of the successful total synthesis by Overman and coworkers, various strategies were explored to fashion this key ring system. The general approach involved tethering a protected hydroxylamine side chain to a complex core, followed by a final cyclization step. nih.gov While the final, optimized synthesis utilized an O-(methoxymethyl) (MOM) protected hydroxylamine precursor, the developmental stages of the synthesis investigated the utility of other protecting groups for the hydroxylamine moiety. scispace.com The use of an O-(2-trimethylsilylethyl) group represents a viable, though ultimately alternate, strategy that highlights the importance of protecting group selection in complex synthesis.

The strategic value of the 2-(trimethylsilyl)ethyl (Teoc) protecting group on the hydroxylamine oxygen lies in its robustness through multiple synthetic steps and its selective removal under mild conditions. In a hypothetical application within the (+)-Sieboldine A synthesis, this compound would be introduced via a nucleophilic substitution or Mitsunobu reaction onto an appropriate electrophilic side chain precursor. This protected fragment would then be carried through several transformations required to complete the carbon skeleton. The final, crucial cyclization step would involve the deprotection of the silyl group, typically with a fluoride source, to unmask the hydroxylamine nucleophile for the intramolecular ring closure. The choice of protecting group is critical, as premature deprotection could lead to undesired side reactions. nih.gov

Design and Synthesis of Novel Molecular Scaffolds Incorporating this compound Derivatives

Molecular scaffolds are core structures from which a variety of functional groups can be displayed, leading to the creation of libraries of compounds for applications in drug discovery and chemical biology. mdpi.comosti.gov this compound and its derivatives are versatile building blocks for constructing such scaffolds due to the unique properties conferred by the (2-trimethylsilylethyl)oxyamino group. This functional group can act as a stable linker or a modifiable hub, with the protecting group allowing for selective, late-stage functionalization. mdpi.com

A key application is the use of hydroxylamine derivatives to create probes for studying biological systems. For instance, hydroxylamine linkers have been incorporated into synthetic fragments of peptidoglycan (PG), a component of bacterial cell walls, to create molecular tools for investigating the innate immune system. nih.gov In a similar fashion, this compound can be used to build novel scaffolds where the protected hydroxylamine serves as a latent attachment point.

The design process for such a scaffold would involve several key considerations:

Core Structure: A central molecular framework (e.g., an amino acid, a cyclic peptide, or a polycyclic core) is chosen to provide the desired three-dimensional arrangement. mdpi.com

Attachment: this compound is attached to the core via its nitrogen atom, for example, through reductive amination with an aldehyde on the scaffold or alkylation with a halide.

Diversification: Other arms of the scaffold can be functionalized with different chemical moieties while the Teoc-protected hydroxylamine remains intact.

Late-Stage Functionalization: After the scaffold is assembled, the Teoc group can be selectively removed using fluoride ions. The liberated N-hydroxy group can then be used for further conjugation, for example, by forming oximes with aldehydes or ketones, or by acylation to form hydroxamic acids.

This strategy allows for the creation of complex, multifunctional molecules where one component, such as a fluorescent dye or an affinity tag, can be introduced at the final stage of the synthesis, preserving the function of sensitive moieties. nih.gov

Table 1: Potential Applications in Scaffold Synthesis
Scaffold TypeRole of this compound DerivativeKey Advantage
Peptide-Based ScaffoldsIncorporated as a non-natural amino acid side chain.Allows for late-stage, site-specific conjugation of payloads (e.g., drugs, imaging agents) to the peptide backbone.
PROTAC LinkersServes as a stable, cleavable linker component connecting the E3 ligase binder and the protein-of-interest binder.The fluoride-labile nature allows for potential controlled-release strategies.
Surface ImmobilizationActs as a linker to attach bioactive molecules to a solid support for assays (e.g., microarrays).Deprotection unmasks a reactive handle for covalent attachment to functionalized surfaces.

Investigations into Reactivity, Selectivity, and Scope in Diverse Synthetic Contexts

Reactivity and Protection: The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile. It readily participates in standard reactions of primary amines, such as N-alkylation, N-acylation, and reductive amination with aldehydes and ketones. nih.gov The presence of the bulky O-(2-trimethylsilylethyl) group provides steric hindrance that can modulate this reactivity. Crucially, this group serves as a robust protecting group for the hydroxyl function, preventing its participation in undesired reactions such as O-acylation or oxidation. nih.gov

Selectivity and Deprotection: The key feature that defines the selectivity and scope of this reagent is the specific method of deprotection. The 2-(trimethylsilyl)ethyl group is stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various reducing and oxidizing conditions. This orthogonality to other common protecting groups is a major advantage in multistep synthesis.

The cleavage of the Si-C bond is selectively induced by a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF), triethylamine (B128534) trihydrofluoride (Et₃N·3HF), or hydrofluoric acid (HF). fiveable.meumich.edu The mechanism involves the attack of the fluoride ion on the silicon atom, which initiates an E2-type elimination reaction, releasing the free hydroxylamine, ethylene, and a stable fluorotrimethylsilane (B1212599) byproduct. This deprotection occurs under very mild and specific conditions, ensuring that other sensitive functional groups in the molecule remain unaffected. fiveable.menih.gov

Table 2: Reactivity and Deprotection Profile
Reaction TypeTypical ConditionsComment
N-AlkylationAlkyl halide, base (e.g., K₂CO₃)Forms N-alkylated derivatives; O-protection remains intact.
N-AcylationAcyl chloride, base (e.g., pyridine)Forms N-acylated derivatives (hydroxamic acid precursors).
Reductive AminationAldehyde/ketone, reducing agent (e.g., NaBH₃CN)Forms N-alkylated products from carbonyl compounds. researchgate.net
O-DeprotectionTBAF in THF; HF·PyridineHighly selective cleavage, orthogonal to many other protecting groups. fiveable.meumich.edu

Scope: The broad scope of this compound stems from its stability and selective deprotection protocol. It can be incorporated into molecules containing esters, amides, ethers, and many acid- or base-labile protecting groups without interference. This allows for its use in complex synthetic sequences where precise control over the reactivity of multiple functional groups is paramount. Its ability to serve as a precursor to a free hydroxylamine under mild, final-step conditions makes it a valuable tool for constructing molecules with sensitive N-O bonds.

Mechanistic Elucidation of O 2 Trimethylsilylethyl Hydroxylamine Mediated Reactions

Detailed Reaction Pathway Analysis of O-(2-Trimethylsilylethyl)hydroxylamine Transformations

The principal transformation of this compound is its cleavage to liberate hydroxylamine (B1172632). This process does not typically involve the hydroxylamine portion of the molecule directly in the initial steps but is rather an elimination reaction initiated at the silyl (B83357) group. The accepted pathway is a fluoride-induced β-elimination. chem-station.com

The reaction proceeds via the following steps:

Nucleophilic Attack: A fluoride (B91410) source, most commonly tetrabutylammonium (B224687) fluoride (TBAF), provides a fluoride ion (F⁻) which acts as a potent nucleophile. fiveable.me This ion attacks the electrophilic silicon atom of the trimethylsilyl (B98337) group.

Intermediate Formation: The attack leads to the formation of a transient, hypervalent pentacoordinate silicon intermediate.

β-Elimination: This intermediate rapidly collapses. The strong, newly forming silicon-fluoride bond facilitates the cleavage of the carbon-silicon bond. Simultaneously, the electron pair from the C-Si bond shifts to form a carbon-carbon double bond (ethylene), which in turn causes the cleavage of the carbon-oxygen bond, releasing the free hydroxylamine. chem-station.com

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of the deprotection reaction are key to the utility of the 2-(trimethylsilyl)ethyl group.

Thermodynamic Considerations: The deprotection reaction is considered thermodynamically favorable and effectively irreversible. This is driven by two primary factors:

Formation of a Strong Si-F Bond: The reaction forms trimethylsilyl fluoride, which contains a silicon-fluoride bond. The Si-F bond is one of the strongest known single bonds in chemistry, making its formation a powerful thermodynamic driving force.

Entropy Increase: The reaction produces three molecules from one, including gaseous ethylene. The release of a gas significantly increases the entropy of the system, further favoring the forward reaction. khanacademy.org

Kinetic Aspects: The rate of the deprotection reaction is influenced by several factors. While specific kinetic data for this compound is not extensively documented, the cleavage kinetics of related Teoc- and other β-silylethyl protecting groups provide clear trends. nih.gov The reaction rate is dependent on the fluoride source, solvent, and the electronic nature of the leaving group. fiveable.menih.gov For instance, the cleavage of the related 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group is significantly faster for substrates attached to electron-poor atoms. nih.gov

Substrate (Tpseoc-Protected)Cleavage ConditionsReaction TimeReference
Tpseoc-L-proline methyl esterTBAF/CsF, 0 °C2.5 h nih.gov
N-Tpseoc-imidazoleTBAF/CsF, 0 °C<10 min nih.gov
O-Tpseoc-N-Cbz-L-tyrosine methyl esterTBAF/CsF, 0 °C<10 min nih.gov

Transition State Characterization

The transition state of the fluoride-induced β-elimination is stabilized by a phenomenon known as the β-silicon effect . wikipedia.orgacs.org This effect refers to the stabilization of a developing positive charge (or partial positive charge in a transition state) on a carbon atom that is β to a silicon atom. wikipedia.org

The key features of the transition state are:

Geometry: The reaction proceeds through a transition state that requires an anti-periplanar arrangement between the C-Si bond and the C-O bond of the leaving group. This specific alignment allows for maximum orbital overlap. wikipedia.org

Orbital Overlap: The stabilization arises from hyperconjugation, specifically the overlap of the high-energy C-Si σ-bonding orbital with the empty C-O σ*-antibonding orbital. wikipedia.org This interaction donates electron density into the antibonding orbital, which weakens the C-O bond and lowers the activation energy of the elimination process. wikipedia.org

Charge Distribution: As the C-O bond begins to break, a partial positive charge develops on the β-carbon. The electron-donating nature of the C-Si bond effectively stabilizes this charge buildup, facilitating the reaction.

Characteristics of the β-Elimination Transition State
FeatureDescriptionPrimary Consequence
Stereochemistry Anti-periplanar alignment of Si-C-C-O atoms.Enables optimal orbital overlap for elimination. wikipedia.org
Electronic Effect Hyperconjugation (σC-Si → σ*C-O). wikipedia.orgLowers the activation energy barrier.
Key Interaction Nucleophilic attack of F⁻ on the silicon atom.Initiates the elimination cascade. fiveable.me
Bond Changes Partial formation of Si-F and C=C bonds; partial cleavage of C-Si and C-O bonds.Defines the reaction as a concerted elimination process.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry provides powerful tools for elucidating the detailed mechanism of reactions like the deprotection of this compound. escholarship.org Techniques such as Density Functional Theory (DFT) are particularly well-suited for this purpose. researchgate.net

A computational study of this reaction would typically involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, the fluoride ion, the transition state, and the final products (hydroxylamine, ethylene, and trimethylsilyl fluoride).

Transition State Search: Locating the transition state structure on the potential energy surface that connects the reactants and products. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: Mapping the reaction pathway from the transition state down to the reactants and products to confirm that the identified transition state correctly connects the intended species.

Orbital Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to visualize and quantify the stabilizing hyperconjugative interaction (the β-silicon effect) in the transition state. wikipedia.org

These computational approaches allow for a detailed, atomistic understanding of the reaction pathway, complementing experimental kinetic and thermodynamic data. escholarship.orgnih.gov

Design and Synthesis of O 2 Trimethylsilylethyl Hydroxylamine Derivatives and Analogues

Structural Modifications and Their Influence on Reactivity and Selectivity

The reactivity and selectivity of O-(2-trimethylsilylethyl)hydroxylamine derivatives can be finely tuned through strategic structural modifications. These alterations primarily involve changes to the silyl (B83357) group and substitutions on the ethyl bridge, which in turn modulate the electronic and steric properties of the molecule.

The nature of the substituents on the silicon atom plays a crucial role in determining the molecule's reactivity. The replacement of the methyl groups in the trimethylsilyl (B98337) moiety with bulkier alkyl or aryl groups can introduce significant steric hindrance. wikipedia.org This increased bulk can influence the approach of reactants, thereby affecting the regioselectivity and stereoselectivity of reactions in which the hydroxylamine (B1172632) derivative participates. For instance, in reactions where the hydroxylamine acts as a nucleophile, a bulkier silyl group can direct the attack to a less sterically congested site on the electrophile.

Electronically, silyl groups are generally considered to be electron-donating, which can increase the nucleophilicity of the oxygen atom in the hydroxylamine. nih.gov However, the extent of this electron-donating effect can be modulated by the substituents on the silicon atom. Aryl groups, for example, can withdraw electron density through resonance, potentially tempering the nucleophilicity of the hydroxylamine.

Modifications to the ethyl bridge also offer a pathway to control reactivity. The introduction of substituents along the ethyl backbone can induce both steric and electronic effects. For example, the presence of alkyl groups on the carbon atoms of the ethyl chain would increase steric bulk near the reactive hydroxylamine functionality. Electron-withdrawing or electron-donating substituents on the ethyl bridge can influence the inductive effect experienced by the N-O bond, potentially altering its lability and reactivity in reactions such as N-O bond cleavage. nih.gov

The strategic placement of functional groups on the ethyl bridge can also enable intramolecular reactions, leading to the formation of cyclic products. The interplay between the electronic nature of these substituents and the steric environment around the hydroxylamine core is a key consideration in the design of derivatives with tailored reactivity for specific synthetic applications.

Exploration of Homologous and Isosteric Analogues of this compound

The exploration of homologous and isosteric analogues of this compound provides a systematic approach to understanding and optimizing the properties of this class of reagents. This involves modifying the length of the alkyl chain separating the silyl group and the hydroxylamine function (homologues) or replacing the ethyl group with other functionalities that have similar steric or electronic properties (isosteres). scripps.edu

Homologous Analogues:

The synthesis of homologous series, such as O-(trimethylsilylmethyl)hydroxylamine and O-(3-trimethylsilylpropyl)hydroxylamine, allows for an investigation into the impact of the spacer length on reactivity. The distance between the silyl group and the hydroxylamine can influence the extent of electronic effects transmitted through the alkyl chain. A shorter or longer chain can alter the stability of intermediates and transition states in reactions, thereby affecting reaction rates and product distributions. For example, the well-known "beta-silyl effect," where a silicon atom stabilizes a positive charge on a carbon atom two bonds away, would be most pronounced in the parent compound and absent in the trimethylsilylmethyl homologue.

HomologueChemical StructureKey Feature
O-(Trimethylsilylmethyl)hydroxylamine(CH₃)₃Si-CH₂-O-NH₂Direct proximity of the silyl group to the oxygen atom.
This compound(CH₃)₃Si-CH₂-CH₂-O-NH₂Potential for beta-silyl effect stabilization.
O-(3-Trimethylsilylpropyl)hydroxylamine(CH₃)₃Si-CH₂-CH₂-CH₂-O-NH₂Increased distance between the silyl group and the hydroxylamine.

Isosteric Analogues:

Isosteric replacement involves substituting the ethyl linker with other groups that mimic its size, shape, or electronic characteristics. This strategy is widely employed in medicinal chemistry to fine-tune the properties of bioactive molecules and can be similarly applied to the design of new reagents. nih.gov For example, replacing the central CH₂ unit of the ethyl group with an oxygen atom would yield an ether linkage, while replacement with a cyclopropyl (B3062369) group could introduce conformational rigidity. nih.gov These modifications can significantly alter the solubility, stability, and reactivity of the hydroxylamine analogue. The introduction of aromatic or heteroaromatic rings as part of the linker can also be explored to introduce conformational constraints and modulate electronic properties through resonance effects.

The systematic synthesis and evaluation of these homologous and isosteric analogues are crucial for developing a comprehensive understanding of how the linker structure dictates the chemical behavior of O-silylethyl hydroxylamine systems.

Structure-Reactivity Relationship Studies in O-Silylethyl Hydroxylamine Systems

Understanding the quantitative structure-reactivity relationships (QSRR) within O-silylethyl hydroxylamine systems is essential for the rational design of new derivatives with predictable and optimized performance in chemical synthesis. nih.gov These studies aim to establish a correlation between specific molecular descriptors and the observed reactivity of the compounds.

Key structural parameters that are systematically varied in such studies include:

Nature of the Silyl Group: The steric bulk and electronic properties of the substituents on the silicon atom are critical variables. By comparing the reactivity of derivatives with different trialkylsilyl or triarylsilyl groups, it is possible to quantify the impact of steric hindrance and electronic effects on reaction outcomes. researchgate.netchemrxiv.org

Length and Substitution of the Alkyl Linker: As discussed with homologous series, the length of the alkyl chain connecting the silyl group to the hydroxylamine is a key determinant of reactivity. Furthermore, the presence of substituents on the linker can introduce steric and electronic perturbations that can be correlated with changes in reaction rates and selectivity.

Substitution on the Nitrogen Atom: While the primary focus is on O-substituted hydroxylamines, N-alkylation or N-arylation introduces another dimension for modulating reactivity. The nature of the N-substituent can influence the nucleophilicity of the nitrogen and oxygen atoms and the stability of any charged intermediates.

The reactivity of these derivatives can be assessed in a variety of standard chemical transformations, such as nucleophilic additions, cycloadditions, or rearrangements. By systematically measuring reaction kinetics, yields, and product ratios for a series of structurally related compounds, a database can be compiled. This data can then be analyzed using computational chemistry and statistical methods to develop QSRR models. nih.govresearchgate.net

These models can help to elucidate the underlying mechanistic details of reactions involving O-silylethyl hydroxylamines and provide a predictive tool for the design of new reagents with enhanced reactivity, selectivity, or stability for specific synthetic challenges.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of O-(2-trimethylsilylethyl)hydroxylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural confirmation.

In ¹H NMR spectroscopy, the trimethylsilyl (B98337) (TMS) group gives rise to a characteristic sharp singlet at approximately 0.0 ppm, integrating to nine protons. The ethyl bridge presents as two distinct multiplets. The methylene (B1212753) group adjacent to the silicon atom (–Si-CH₂–) typically appears as a triplet around 0.8-1.0 ppm, while the methylene group bonded to the oxygen atom (–CH₂-O–) is observed further downfield as a triplet, usually in the range of 3.7-3.9 ppm. The protons on the hydroxylamine (B1172632) nitrogen (–NH₂) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data. The carbon atoms of the TMS group show a signal near 0 ppm. The –Si-CH₂– carbon appears at approximately 15-20 ppm, and the –CH₂-O– carbon is significantly downfield, typically in the 75-80 ppm region, due to the deshielding effect of the attached oxygen atom.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
¹H(CH₃)₃Si–~0.0Singlet
¹H–Si-CH₂–~0.8 - 1.0Triplet
¹H–CH₂-O–~3.7 - 3.9Triplet
¹H–NH₂VariableBroad Singlet
¹³C(CH₃)₃Si–~0Quartet
¹³C–Si-CH₂–~15 - 20Triplet
¹³C–CH₂-O–~75 - 80Triplet

These assignments, confirmed through techniques like 2D NMR (COSY, HSQC), provide definitive evidence of the molecule's covalent framework.

Mass Spectrometry Techniques for Product Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and identifying the fragmentation patterns of this compound, making it invaluable for product identification and real-time reaction monitoring, often in conjunction with gas chromatography (GC-MS).

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) is expected at m/z 133. A prominent fragment is often observed at m/z 73, corresponding to the stable trimethylsilyl cation, [(CH₃)₃Si]⁺. Another significant fragmentation pathway involves the loss of a methyl radical from the parent ion, resulting in an [M-15]⁺ peak at m/z 118. Cleavage of the ethyl chain can also occur, leading to various other charged fragments. These fragmentation pathways are crucial for confirming the identity of the compound in complex mixtures. nih.govresearchgate.net

In reaction monitoring, GC-MS allows for the separation and identification of reactants, intermediates, and products over time. The disappearance of starting materials and the appearance of the characteristic mass spectrum of this compound or its derivatives provide a quantitative measure of reaction progress.

Table 2: Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula
133Molecular Ion [M]⁺[C₅H₁₅NOSi]⁺
118[M - CH₃]⁺[C₄H₁₂NOSi]⁺
103[M - CH₂O]⁺[C₄H₁₃Si]⁺
73[Si(CH₃)₃]⁺[C₃H₉Si]⁺

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov For this compound or its crystalline derivatives, this technique would provide unequivocal proof of its molecular structure.

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis yields a detailed electron density map from which the positions of individual atoms can be determined with high precision. The data obtained would include:

Bond Lengths: Precise distances between bonded atoms (e.g., Si-C, C-C, C-O, O-N).

Bond Angles: The angles between adjacent bonds, defining the local geometry.

Torsional Angles: Angles describing the conformation of the molecule, such as the rotation around the C-C and C-O bonds.

Unit Cell Parameters: The dimensions of the repeating unit that forms the crystal.

Space Group: The symmetry operations that describe the crystal packing.

While specific crystallographic data for the parent compound this compound is not widely published, the technique remains the gold standard for structural verification should a suitable crystal be obtained. nih.gov It is particularly valuable for confirming the structure of novel derivatives or resolving any stereochemical ambiguities.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatives

While this compound itself is achiral, it can be used to synthesize chiral derivatives. For these molecules, chiroptical spectroscopy, particularly circular dichroism (CD), is a vital technique for determining enantiomeric excess (e.e.).

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign (a mirror image). A racemic mixture (50:50 of each enantiomer) is CD-silent.

The intensity of the CD signal, particularly at the wavelength of maximum absorption (the Cotton effect), is directly proportional to the concentration difference between the two enantiomers. nih.gov To determine the e.e. of a sample, a calibration curve is first established by measuring the CD signals of mixtures with known enantiomeric ratios. The CD signal of the unknown sample is then measured under identical conditions, and its e.e. is calculated by comparing its signal intensity to the calibration curve. This provides a rapid and non-destructive method for assessing the stereochemical purity of chiral derivatives. nih.govunits.it

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are used for both qualitative identification and for monitoring the progress of chemical reactions involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. Key functional groups in this compound have characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group typically appear as a pair of bands in the 3200-3400 cm⁻¹ region. The C-H stretching of the methyl and methylene groups is observed around 2850-3000 cm⁻¹. The Si-C bonds of the trimethylsilyl group exhibit characteristic rocking and bending vibrations, with a strong band often appearing around 1250 cm⁻¹ (symmetric deformation) and another near 840 cm⁻¹ (rocking). researchgate.netarxiv.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. libretexts.org Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. For this compound, the symmetric Si-C stretch would be a strong Raman scatterer. The N-O and C-O stretching vibrations also give rise to characteristic Raman signals. ornl.gov

By monitoring the disappearance of reactant-specific bands and the appearance of product-specific bands in either IR or Raman spectra, researchers can effectively track the progress of a synthesis in real-time.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
N-HStretch3200 - 3400 (two bands)Moderate
C-H (sp³)Stretch2850 - 3000Strong
Si-(CH₃)₃Symmetric Deformation~1250Weak
Si-(CH₃)₃Rocking~840Strong
C-OStretch1050 - 1150Moderate
N-OStretch900 - 950Moderate

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and bonding. rsc.orgresearchgate.net

For O-(2-trimethylsilylethyl)hydroxylamine, DFT calculations, perhaps using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and analyze its electronic characteristics. Key areas of investigation include:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. The weak N-O bond, a characteristic feature of hydroxylamines, is of particular interest as its length and strength influence the molecule's stability and reactivity.

Charge Distribution: Analysis of atomic charges (e.g., using Natural Bond Orbital, NBO, or Mulliken population analysis) reveals the polarity of the molecule. The electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the silicon and hydrogen atoms would be partially positive. This distribution is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net For this molecule, the HOMO is likely localized on the nitrogen and oxygen atoms, specifically the nitrogen lone pair, making it a site for electrophilic attack.

Table 7.1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterPredicted ValueDescription
Bond Length (N-O)~1.45 ÅThe characteristic, relatively weak bond in the hydroxylamine (B1172632) moiety.
Bond Length (Si-C)~1.87 ÅTypical silicon-carbon single bond length.
Bond Length (O-C)~1.43 ÅTypical oxygen-carbon single bond length.
Bond Angle (N-O-C)~109°Approximate tetrahedral geometry around the oxygen atom.
Bond Angle (H-N-H)~107°Similar to the bond angle in ammonia.
HOMO Energy-Energy of the Highest Occupied Molecular Orbital.
LUMO Energy-Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap-An indicator of molecular stability and reactivity.

Conformational Landscape and Energetic Profiling of this compound

The flexibility of the ethyl chain in this compound allows it to adopt multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Computational methods can map the potential energy surface by systematically rotating the key dihedral angles, such as the Si-C-C-O, C-C-O-N, and C-O-N-H angles. For each rotation, the energy of the molecule is calculated, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers). Studies on simpler hydroxylamine derivatives have shown that "trans" and "cis" conformations around the N-O bond exist, with the trans conformer typically being more stable. A similar analysis for this compound would reveal the preferred spatial arrangement of its bulky trimethylsilyl (B98337) group relative to the amino group. DFT calculations have been effectively used to determine the anomeric effect and conformational preferences in other hydroxylamine derivatives. figshare.com

Table 7.2: Hypothetical Relative Energies of Key Conformers
ConformerDihedral Angle (C-C-O-N)Relative Energy (kcal/mol)Description
Anti-periplanar~180°0.00The most stable conformer with staggered groups.
Gauche~60°0.8 - 1.5A less stable conformer due to steric interactions.
Eclipsed (Transition State)~0°4.0 - 6.0Energy barrier for rotation around the C-O bond.

Molecular Dynamics Simulations of Intermolecular Interactions in Reaction Environments

While quantum chemical calculations are ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation would model a single this compound molecule surrounded by a large number of solvent molecules (e.g., water or an organic solvent).

By solving Newton's equations of motion for every atom in the system over time, MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute. For this compound in water, MD would show water molecules forming hydrogen bonds with the -ONH2 group. The hydrophobic trimethylsilylethyl group would lead to a structured "cage" of water molecules around it.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amino group and solvent molecules can be tracked over time, revealing the average number of hydrogen bonds and their lifetimes.

Diffusion and Transport Properties: MD simulations can be used to calculate the diffusion coefficient of the molecule in a given solvent, which is a measure of its mobility.

Analysis of the simulation trajectories, for instance by calculating radial distribution functions (RDFs), would quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing a detailed picture of the local solvent environment.

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies from the optimized molecular geometry, a theoretical infrared (IR) spectrum can be generated. This predicted spectrum can be compared to experimental data to confirm the structure and identify characteristic peaks, such as the N-H stretching, N-O stretching, and Si-C stretching vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra for structural elucidation. researchgate.netuv.mx

Furthermore, computational methods can predict the outcomes of chemical reactions by modeling the reaction pathways. For this compound, potential reactions include reactions at the nucleophilic amino group or cleavage of the N-O bond. By calculating the energies of reactants, products, and transition states, activation energies can be determined, providing a quantitative measure of reaction feasibility and kinetics. For example, the mechanism of its thermal decomposition or its reaction with an electrophile could be mapped out computationally.

Table 7.3: Predicted Spectroscopic Data
Spectroscopic TechniqueFeaturePredicted Wavenumber/Shift
IR SpectroscopyN-H Stretch~3300-3400 cm⁻¹
IR SpectroscopySi-C Stretch~1250 cm⁻¹ and ~840 cm⁻¹
IR SpectroscopyN-O Stretch~900-1000 cm⁻¹
¹H NMR-Si(CH₃)₃~0.1 ppm
¹H NMR-CH₂-Si~0.8 ppm
¹H NMR-CH₂-O-~3.8 ppm
¹³C NMR-Si(CH₃)₃~ -2 ppm

Application of Machine Learning and Data Science in this compound Research

Machine learning (ML) and data science are emerging as powerful tools in chemical research, capable of predicting molecular properties and reaction outcomes with high speed and accuracy. mdpi.comnih.govmit.edu For a molecule like this compound, ML models can be applied in several ways:

Property Prediction: An ML model, such as a graph neural network or a random forest, could be trained on a large dataset of known hydroxylamine derivatives and organosilicon compounds. arxiv.org The input to the model would be a representation of the molecular structure (e.g., a molecular fingerprint or graph). The model could then predict various properties for this compound, such as its solubility, boiling point, or even its reactivity in a specific chemical transformation, without the need for expensive quantum chemical calculations for every new prediction.

Reaction Outcome Prediction: ML models trained on vast databases of chemical reactions can predict the likely products when this compound is combined with other reagents under specific conditions. These models learn complex chemical patterns from the data and can suggest plausible reaction pathways.

Accelerating Discovery: By combining ML with high-throughput computational screening, it becomes possible to rapidly evaluate a large number of virtual derivatives of this compound for desired properties. This data-driven approach can accelerate the discovery of new molecules with optimized characteristics for specific applications. Automated ML pipelines are being developed to streamline this entire process, from data preprocessing to model fine-tuning and prediction. chemrxiv.org

The synergy between traditional computational chemistry methods, which generate high-fidelity data, and ML models, which can learn from this data, represents a new frontier in the study and design of chemical compounds.

Future Research Directions and Perspectives

Expanding the Scope of O-(2-Trimethylsilylethyl)hydroxylamine in Novel Methodologies

Future research will likely focus on incorporating this compound into a wider array of sophisticated chemical transformations. While its primary use has been in the synthesis of protected oximes, its unique structure is amenable to more complex reaction cascades.

Multicomponent Reactions (MCRs): There is significant potential in designing novel MCRs where this compound serves as a key building block. MCRs are highly efficient, atom-economical processes that allow for the construction of complex molecules in a single step researchgate.netresearchgate.net. Future work could explore its participation in Passerini, Ugi, or custom-designed MCRs to rapidly generate libraries of structurally diverse silylated oxime ethers, which are valuable intermediates in medicinal chemistry.

[3+2] Cycloaddition Reactions: The oxime functionality derived from this compound can be a precursor to nitrones, which are classic 1,3-dipoles for [3+2] cycloaddition reactions. Research into catalytic and regioselective cycloaddition reactions of these in situ-generated nitrones with various alkenes and alkynes could provide efficient routes to highly substituted isoxazolidine and isoxazoline heterocycles mdpi.comrsc.orgresearchgate.net. The trimethylsilylethyl group could offer unique stereochemical control or act as a removable protecting group post-cycloaddition.

Rearrangement Reactions: The exploration of novel rearrangement reactions involving derivatives of this compound is a promising avenue. For instance, investigating its utility in aza-Hock or nih.govnih.gov-sigmatropic rearrangements could lead to innovative methods for synthesizing anilines or complex N-heterocycles nih.govrsc.org. The silicon moiety could play a crucial role in influencing the stability of intermediates or the regioselectivity of these transformations.

Table 1: Potential Novel Methodologies for this compound
MethodologyPotential Reaction PartnersAnticipated ProductsKey Research Goal
Multicomponent Reactions (MCRs)Aldehydes, Isocyanides, Carboxylic AcidsComplex Silylated Oxime EthersRapid library synthesis, molecular diversity
[3+2] CycloadditionsAlkenes, AlkynesSubstituted Isoxazolidines/IsoxazolinesStereocontrolled synthesis of heterocycles
Sigmatropic RearrangementsN-Aryl Hydroxamatesα-Functionalized TetrahydroquinolinesEfficient N-heterocycle synthesis

Development of Sustainable and Environmentally Benign Synthetic Protocols

A major thrust in modern chemistry is the development of green and sustainable synthetic processes. Future research on this compound will undoubtedly align with these principles.

Key areas of focus include:

Alternative Synthetic Routes: Developing new synthetic pathways to this compound and its derivatives that avoid harsh reagents or generate less waste. This could involve exploring novel O-alkylation methods that serve as alternatives to traditional Mitsunobu reactions or those requiring pre-activation of alcohols organic-chemistry.orgorganic-chemistry.org.

Green Solvents: Investigating the use of environmentally benign solvents, such as ionic liquids, supercritical fluids, or water-based systems, for reactions involving this reagent.

Biocatalysis: Exploring the potential of enzymatic or whole-cell biocatalytic systems for the synthesis or transformation of this compound and its derivatives. Biocatalysis offers high selectivity under mild conditions, significantly reducing the environmental impact.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with high-throughput technologies is a key direction for accelerating discovery processes, particularly in the pharmaceutical and materials sciences.

Flow Chemistry: Adapting reactions involving this compound to continuous flow systems offers numerous advantages over traditional batch processing. Flow microreactors provide superior control over reaction parameters like temperature and residence time, enhancing safety and yield, especially for highly exothermic or unstable reactions researchgate.net. This approach is ideal for optimizing reaction conditions and for the scalable production of key intermediates.

Automated Synthesis: The use of this compound in automated synthesis platforms can dramatically increase research productivity. These systems enable the rapid generation of large libraries of compounds for screening purposes nih.govoncodna.com. By combining automated reactors with in-line analysis, researchers can perform high-throughput experimentation to quickly identify optimal reaction conditions or novel bioactive molecules nih.gov. The development of "stopped-flow" techniques, which combine the benefits of batch and flow chemistry, is particularly suited for the small-scale synthesis and screening of compound libraries nih.gov.

Exploration of New Catalytic Systems for this compound-Involved Transformations

Developing novel catalytic systems will be crucial for unlocking new reactivity and improving the efficiency of transformations involving this compound.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often complementary alternative to metal-based catalysts. Future work could focus on developing organocatalytic methods for asymmetric transformations of derivatives of this compound, providing enantiomerically enriched building blocks for chiral synthesis organic-chemistry.org.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Applying this technology to reactions involving this compound could enable previously inaccessible transformations, such as novel C-H functionalization or cross-coupling reactions rsc.org.

Novel Metal Catalysis: While traditional metal catalysts are used, there is room to explore more advanced systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals, or the development of bimetallic systems that may offer unique reactivity or selectivity in reactions such as cycloadditions or C-N bond formations rsc.orgchemrxiv.org.

Table 2: Emerging Catalytic Systems and Their Potential Applications
Catalytic SystemExample TransformationPotential Advantage
OrganocatalysisAsymmetric α-aminoxylation of aldehydesMetal-free, enantioselectivity
Photoredox CatalysisC-H Amination of HeteroarenesMild conditions, novel reactivity
Earth-Abundant Metal CatalysisCopper-catalyzed cross-couplingCost-effective, low toxicity

Interdisciplinary Research Opportunities and Emerging Applications

The unique properties of the trimethylsilylethyl group—namely its stability and selective cleavage under specific conditions—make this compound an attractive tool for various interdisciplinary applications.

Medicinal Chemistry and Chemical Biology: Oximes and oxime ethers are important pharmacophores found in numerous FDA-approved drugs, including antibiotics and antidotes for nerve agents nih.govencyclopedia.pubsemanticscholar.org. Future research could leverage this compound for the synthesis of novel prodrugs or as a cleavable linker in antibody-drug conjugates. Furthermore, its use as a handle for bioconjugation allows for the attachment of probes, fluorophores, or affinity tags to biological molecules like peptides to study host-pathogen interactions or cellular processes nih.gov. There is also significant potential in developing novel hydroxylamine-based antibacterial agents that target essential enzymes like ribonucleotide reductase researchgate.net.

Materials Science: The ability to form oxime linkages can be exploited in materials science for surface modification. Research could explore the use of this compound to functionalize surfaces of nanoparticles, polymers, or biosensors. The oxime bond can provide a stable linkage, while the trimethylsilylethyl group could be used as a temporary protecting group during synthesis or as a point of attachment for other functionalities.

Biosensor Development: The specific and mild reaction of the aminooxy group with carbonyls makes it an ideal candidate for bio-orthogonal ligation in the development of biosensors. Future applications could involve immobilizing biomolecules onto sensor surfaces or developing sensitive detection methods for aldehydes and ketones that are biomarkers for disease.

Q & A

Q. What are the common synthetic routes for O-(2-trimethylsilylethyl)hydroxylamine, and how can reaction conditions be optimized for high yield and purity?

Answer: this compound is typically synthesized via alkylation of hydroxylamine derivatives. A widely used method involves reacting hydroxylamine with 2-trimethylsilylethyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization strategies include:

  • Temperature control : Maintaining 0–25°C to minimize side reactions (e.g., over-alkylation).
  • Stoichiometry : A 1:1 molar ratio of hydroxylamine to alkylating agent reduces byproduct formation.
  • Workup : Acidic aqueous extraction (pH 4–6) followed by silica gel chromatography enhances purity (>95%) .

Q. How can researchers characterize the stability of this compound under varying storage and reaction conditions?

Answer: Stability studies should focus on:

  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (typically >150°C for silyl-protected hydroxylamines).
  • Hydrolytic sensitivity : NMR monitoring in D₂O or CDCl₃ to assess silyl group lability under acidic/basic conditions .
  • Oxidative stability : Exposure to air or peroxide-containing solvents (e.g., THF) should be avoided; argon/vacuum storage is recommended .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound and its derivatives?

Answer:

  • ¹H/¹³C NMR : Key signals include the trimethylsilyl (TMS) group (δ 0.1–0.3 ppm for ¹H; δ 1–3 ppm for ¹³C) and hydroxylamine protons (δ 3.5–4.5 ppm, broad) .
  • FT-IR : Stretching vibrations for N–O (950–1050 cm⁻¹) and Si–C (1250 cm⁻¹) confirm functional groups .
  • HRMS : Accurate mass analysis (e.g., ESI-TOF) validates molecular formula (C₅H₁₅NOSi) with a typical [M+H]⁺ peak at m/z 148.0899 .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the reactivity of this compound in nucleophilic reactions compared to non-silylated analogs?

Answer: The TMS group acts as a protecting group and electron donor:

  • Steric effects : Bulkiness reduces unwanted side reactions (e.g., dimerization) while directing regioselectivity in nucleophilic attacks .
  • Electronic effects : Si–C bonds stabilize adjacent negative charges, enhancing nucleophilicity of the hydroxylamine oxygen. For example, in oxime formation, silylated hydroxylamines react 2–3× faster than hydroxylamine HCl .
  • Case study : In ketone oxime synthesis, TMS-protected hydroxylamines achieve >90% conversion vs. 60–70% for unprotected analogs .

Q. What computational methods are used to predict reaction pathways and transition states involving this compound?

Answer:

  • DFT calculations : B3LYP/6-311+G(2df,2p) level optimizes geometries and calculates free energy barriers (ΔG‡). For example, bifunctional catalysis pathways (e.g., dual proton transfer in acylation) show ΔG‡ values of 17–19 kcal/mol, aligning with experimental kinetics .
  • Solvent effects : PCM models (e.g., water or THF) refine activation energies by incorporating dielectric constants .
  • Contradiction resolution : Computational data may initially conflict with experimental product ratios (e.g., N- vs. O-acylation). Revised mechanisms (e.g., dual proton transfer) reconcile discrepancies .

Q. How can researchers address contradictions in experimental data when this compound produces unexpected regioisomers?

Answer:

  • Mechanistic reevaluation : Use isotopic labeling (e.g., ¹⁵N-hydroxylamine) or kinetic isotope effects (KIE) to track atom transfer pathways .
  • In situ monitoring : ReactIR or Raman spectroscopy detects transient intermediates (e.g., tetrahedral adducts) missed in endpoint analysis .
  • Competition experiments : Compare reactivity with substituted substrates (e.g., electron-deficient vs. electron-rich carbonyls) to identify steric/electronic drivers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAnhydrous DMFMinimizes hydrolysis
Temperature0–25°CPrevents over-alkylation
BaseK₂CO₃Balances reactivity/purity
Reaction Time12–16 hoursEnsures complete conversion

Q. Table 2. Computational vs. Experimental Free Energy Barriers (ΔG‡)

Reaction PathwayCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Discrepancy ResolutionReference
O-Acylation18.619.0Revised bifunctional mechanism
N-Acylation17.418.9Solvent model adjustment

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